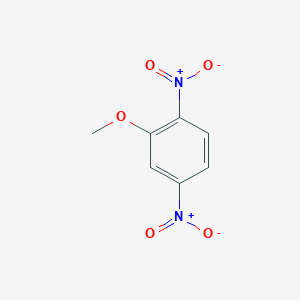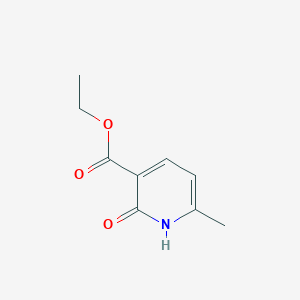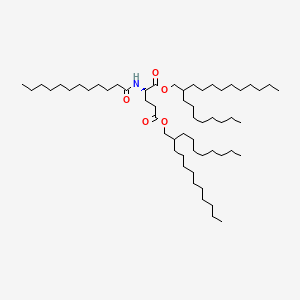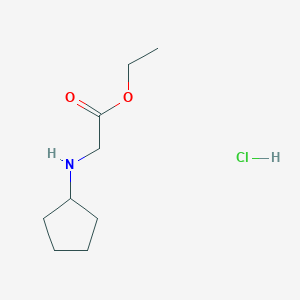
N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride
概要
説明
“N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is also known by other names such as “methyl 2-(cyclopentylamino)acetate hydrochloride”, “N-Cyclopentyl Glycine methyl ester HCl”, and "Glycine, N-cyclopentyl-, Methyl ester, hydrochloride" .
Chemical Reactions Analysis
Esters, such as “N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride”, typically undergo a reaction known as hydrolysis. In this reaction, the ester is split by water into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
“N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride” has a molecular weight of 207.7 g/mol . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Kinetics and Mechanism of Hydrolysis
Research has delved into the kinetics and mechanisms of hydrolysis for compounds related to N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride. One study employed a reversed-phase HPLC assay to investigate the degradation of cyclopentolate hydrochloride in alkaline solutions, revealing that it undergoes rapid degradation at higher pH values, leading to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid through a parallel scheme. This insight is vital for understanding the stability and reactivity of related esters in various chemical environments (Roy, 1995).
Synthesis of Complex Organic Compounds
Another research focus is the synthesis of complex organic structures using cycloalkene skeletons. For instance, the diastereoselective synthesis of a functionalized cyclohexene skeleton, employing ring-closing metathesis and Grignard reactions, showcases the application of cycloalkene derivatives in creating biologically relevant molecules (Cong & Yao, 2006).
Polymer and Material Science Applications
Studies have also explored the use of cyclopentanone derivatives in polymer and material science. For example, the synthesis of poly[(amino acid ester)phosphazenes] investigates these polymers' potential as drug delivery vehicles. Such research indicates the versatility of cyclopentanone derivatives in developing biodegradable materials with potential pharmaceutical applications (Allcock, Pucher, & Scopelianos, 1994).
Catalysis and Chemical Reactions
Research on the catalysis of ester aminolysis by cyclodextrins has provided insights into how the presence of cyclodextrins can either catalyze or inhibit the aminolysis of p-nitrophenyl alkanoates by primary amines. This research highlights the complex interactions that can influence chemical reactions and the potential for cyclodextrins to modulate these processes in a controlled manner (Gadosy, Boyd, & Tee, 2000).
特性
IUPAC Name |
ethyl 2-(cyclopentylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-10-8-5-3-4-6-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMLCCHUZDNREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517856 | |
| Record name | Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride | |
CAS RN |
84126-69-2 | |
| Record name | Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

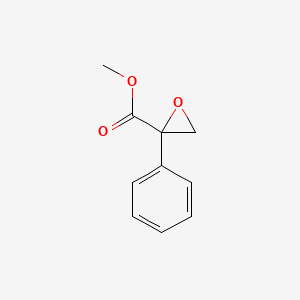
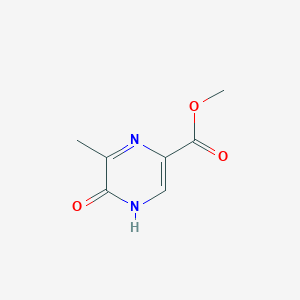




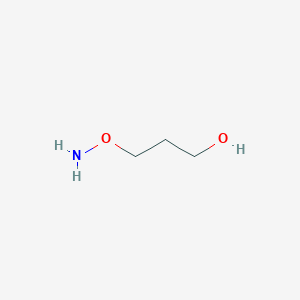
![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)

